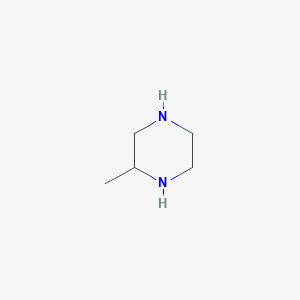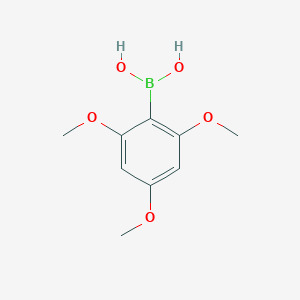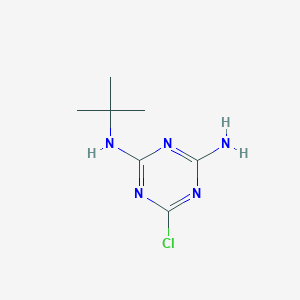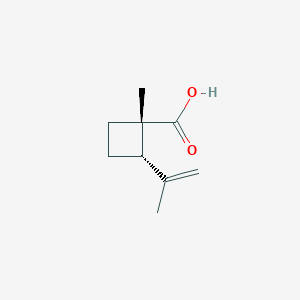![molecular formula C12H20FNO B152804 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( CAS No. 136734-67-3](/img/structure/B152804.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-, commonly known as Pyrrolidine, is a heterocyclic organic compound. It has various applications in the field of scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pyrrolidine is not well understood. However, it is believed that it acts as a nucleophile in organic reactions due to its electron-rich nature.
Effets Biochimiques Et Physiologiques
Pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrrolidine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one of the limitations is its toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the use of Pyrrolidine in scientific research. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a precursor for the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
Pyrrolidine is a versatile compound with various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. As research in this area continues, Pyrrolidine may prove to be a valuable tool for the development of new drugs and treatments.
Méthodes De Synthèse
Pyrrolidine can be synthesized through several methods, including the reaction of 2,5-dimethyl-1,4-dihydropyrrole-3-carboxylic acid with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride. Another method involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride in the presence of a base.
Applications De Recherche Scientifique
Pyrrolidine has various applications in scientific research, including its use as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
136734-67-3 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( |
Formule moléculaire |
C12H20FNO |
Poids moléculaire |
213.29 g/mol |
Nom IUPAC |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1 |
Clé InChI |
QVYUXQKUEFXRCK-ZDCRXTMVSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
SMILES canonique |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)








